Dihydrocyclosporin A

描述

Dihydrocyclosporin A is a derivative of Cyclosporine A, a cyclic peptide known for its immunosuppressive properties. Unlike Cyclosporine A, this compound exhibits only marginal immunosuppressive activity and has been studied for its potential therapeutic applications, particularly in the treatment of parasitic infections .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocyclosporin A involves the hydrogenation of Cyclosporine A. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bonds in Cyclosporine A without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The purification of the final product is achieved through chromatographic techniques to remove any impurities .

化学反应分析

Types of Reactions: Dihydrocyclosporin A undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: As mentioned, the primary reduction reaction involves the hydrogenation of Cyclosporine A.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

科学研究应用

Chemistry

Dihydrocyclosporin A serves as a model compound for studying peptide synthesis and modification. Its structural characteristics allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution, leading to derivatives with distinct pharmacological properties.

Biology

In biological research, this compound has been investigated for its effects on cellular processes and immune modulation. It plays a crucial role in understanding the mechanisms of immune response by inhibiting calcineurin activity, which is pivotal for T-cell activation.

Medicine

The compound has potential applications in treating autoimmune diseases and preventing organ transplant rejection. Its immunosuppressive properties make it a candidate for clinical use in conditions where modulation of the immune response is necessary .

Industry

This compound is being explored in the development of new immunosuppressive drugs and therapeutic agents. Its enhanced stability and reduced toxicity compared to cyclosporin A make it a valuable asset in pharmaceutical research.

Antileishmanial Efficacy

A study evaluated the efficacy of this compound against Leishmania donovani. The results indicated that this compound exhibited significant inhibitory activity against both promastigotes and intracellular amastigotes, suggesting its potential as a therapeutic agent for visceral leishmaniasis .

Non-Immunosuppressive Properties

Research has highlighted this compound's minimal immunosuppressive activity compared to cyclosporin A. This characteristic allows it to be utilized as a control in studies assessing the role of immunosuppression in treating parasitic infections .

作用机制

Dihydrocyclosporin A exerts its effects primarily through interactions with cellular proteins. It binds to cyclophilin, forming a complex that inhibits the activity of calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines . This mechanism is similar to that of Cyclosporine A but with reduced immunosuppressive activity .

相似化合物的比较

Cyclosporine A: The parent compound, known for its potent immunosuppressive properties.

Cyclosporine C: Another derivative with similar properties but different pharmacokinetic profiles.

Tacrolimus: A macrolide with a similar mechanism of action but structurally distinct from cyclosporines.

Uniqueness of Dihydrocyclosporin A: this compound is unique due to its reduced immunosuppressive activity, making it a valuable tool for studying the non-immunosuppressive effects of cyclosporines. Its selective activity against parasitic infections also sets it apart from other similar compounds .

生物活性

Dihydrocyclosporin A (DHCsA) is a co-metabolite of cyclosporin A (CsA), primarily known for its role in immunosuppression. However, DHCsA exhibits distinct biological activities that warrant further investigation, particularly in the context of parasitic infections and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DHCsA, including its pharmacological properties, mechanisms of action, and relevant case studies.

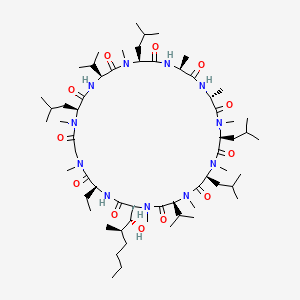

- Molecular Formula : C₆₂H₁₁₃N₁₁O₁₂

- Solubility : Soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

Immunosuppressive Activity

This compound has been noted for its marginal immunosuppressive activity compared to CsA. It is often used as a control in studies evaluating the immunosuppressive effects of CsA, particularly in parasitic infections . Notably, DHCsA does not exhibit significant immunosuppressive properties, making it a candidate for applications where immunosuppression is undesirable.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic effects of DHCsA against various pathogens:

- Leishmania donovani : DHCsA demonstrated notable efficacy against both promastigotes and intracellular amastigotes of L. donovani. The IC₅₀ values were reported as follows:

- Toxoplasma gondii : DHCsA has been evaluated for its ability to inhibit T. gondii by targeting cyclophilins, which are crucial for the parasite's survival. The binding affinity and inhibitory properties were characterized using X-ray crystallography, revealing that DHCsA can inhibit T. gondii cyclophilins without compromising human immune responses .

The mechanisms underlying the biological activity of DHCsA are multifaceted:

- Cytokine Modulation : DHCsA has been shown to enhance the production of pro-inflammatory cytokines such as IL-12, TNF-α, and IFN-γ while reducing anti-inflammatory cytokines like IL-10 and IL-4 in infected macrophages. This modulation suggests a potential role in enhancing immune responses against infections .

- Morphological Changes : Treatment with DHCsA resulted in significant alterations in the morphology and ultrastructure of L. donovani, particularly affecting mitochondrial integrity .

Study on Leishmaniasis Treatment

In a controlled study comparing CsA and DHCsA for treating visceral leishmaniasis, researchers found that while CsA showed no significant inhibitory effect on intracellular amastigotes, DHCsA significantly inhibited both promastigotes and intracellular forms. However, it was also noted that DHCsA exhibited high cytotoxicity towards mouse macrophage cell lines (CC₅₀ values of 7.98 μM at 24 hours and 6.65 μM at 48 hours) .

Evaluation Against Toxoplasmosis

In another study focusing on Toxoplasma gondii, DHCsA was evaluated alongside other CsA derivatives devoid of immunosuppressive activity. The findings indicated that DHCsA could effectively target cyclophilins in T. gondii, providing a potential avenue for developing new treatments for toxoplasmosis without the adverse effects associated with traditional immunosuppressants .

Summary Table of Biological Activities

| Activity Type | Target Pathogen | IC₅₀ Values (μM) | CC₅₀ Values (μM) | Notes |

|---|---|---|---|---|

| Antileishmanial | Leishmania donovani | Promastigotes: 24h: 21.24 48h: 12.14 Intracellular Amastigotes: 24h: 5.23 48h: 4.84 | RAW264.7 Cells: 24h: 7.98 48h: 6.65 | Significant inhibition observed |

| Antitoxoplasmal | Toxoplasma gondii | Not specified | Not specified | Targets cyclophilins without immunosuppression |

常见问题

Basic Research Questions

Q. How is Dihydrocyclosporin A structurally characterized, and what analytical techniques are critical for confirming its identity in experimental settings?

Methodological Answer: this compound is structurally characterized using nuclear magnetic resonance (NMR) spectroscopy to resolve its hydrogen and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl groups), and high-resolution mass spectrometry (HRMS) to confirm its molecular formula (C₆₂H₁₁₁N₁₁O₁₂). Comparative analysis with cyclosporin A is essential, as this compound arises from hydrogenation of the C₆-C₇ double bond in cyclosporin A . For reproducibility, ensure experimental protocols include solvent purity controls and calibration with reference standards .

Q. What synthetic routes are commonly employed to produce this compound, and how can researchers validate reaction efficiency?

Methodological Answer: this compound is synthesized via catalytic hydrogenation of cyclosporin A under controlled pressure (e.g., H₂ gas at 1–3 atm) using palladium-on-carbon (Pd/C) as a catalyst. Reaction efficiency is validated by monitoring the disappearance of the C₆-C₇ double bond via UV-Vis spectroscopy (λ ~ 210 nm) or thin-layer chromatography (TLC) with iodine staining . Post-reaction purification via column chromatography (silica gel, chloroform/methanol gradients) is recommended to isolate the dihydro derivative .

Q. What analytical challenges arise when distinguishing this compound from its parent compound, Cyclosporin A, and how are these resolved?

Methodological Answer: Key challenges include near-identical solubility profiles and overlapping chromatographic retention times. Researchers should employ reversed-phase HPLC with UV detection (210–220 nm) and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation. Confirmatory analysis via tandem mass spectrometry (MS/MS) is critical, as this compound lacks the unsaturated bond, yielding distinct fragmentation patterns .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the bioactivity of this compound in immunosuppression studies, particularly in comparison to Cyclosporin A?

Methodological Answer: Use in vitro T-cell proliferation assays (e.g., mitogen-stimulated human peripheral blood mononuclear cells) with dose-response curves (1–1000 nM) to compare IC₅₀ values. Pair this with in vivo models (e.g., murine graft-versus-host disease) to assess pharmacokinetic differences. Ensure controls include cyclosporin A and vehicle-only groups. Statistical analysis should account for inter-sample variability (ANOVA with post-hoc Tukey tests) . Document all protocols in detail to meet reproducibility standards .

Q. What strategies are recommended to resolve contradictions in reported data on this compound’s metabolic stability?

Methodological Answer: Contradictions often arise from differences in experimental matrices (e.g., liver microsomes vs. whole-cell systems). Address this by:

- Standardizing incubation conditions (e.g., 37°C, pH 7.4, NADPH-regenerating systems).

- Validating metabolite identification via liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

- Cross-referencing findings with primary literature and pre-registering methods to reduce bias .

Q. How can computational modeling be integrated with experimental data to predict this compound’s binding affinity for cyclophilin isoforms?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to model interactions between this compound and cyclophilin A/B isoforms, guided by X-ray crystallographic data of cyclosporin A complexes. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kd) and isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). Discrepancies between in silico and experimental results necessitate re-evaluation of force-field parameters or solvent effects .

Q. What experimental frameworks are critical for assessing this compound’s stability in biological matrices during pharmacokinetic studies?

Methodological Answer:

- Sample Preparation: Spike this compound into plasma/serum and incubate at 37°C. Aliquot samples at timed intervals (0–24 h).

- Stability Metrics: Quantify degradation via LC-MS/MS, calculating half-life (t₁/₂) and degradation products.

- Controls: Include cyclosporin A as a comparator and protease inhibitors to rule out enzymatic interference.

Documentation must adhere to journal guidelines for experimental rigor .

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic studies?

Methodological Answer:

- Database Selection: Use PubMed, SciFinder, and Web of Science with search terms like "this compound AND immunosuppression" or "structure-activity relationship."

- Inclusion Criteria: Prioritize peer-reviewed articles from high-impact journals (e.g., Journal of Medicinal Chemistry) and exclude non-English or non-primary sources.

- Gap Analysis: Tabulate findings (e.g., Table 1) to highlight understudied areas, such as mitochondrial toxicity or off-target kinase interactions. Cite systematically using tools like EndNote to avoid omissions .

属性

CAS 编号 |

59865-15-5 |

|---|---|

分子式 |

C62H113N11O12 |

分子量 |

1204.6 g/mol |

IUPAC 名称 |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51?,52-/m1/s1 |

InChI 键 |

TYFOVYYNQGNDKH-CJOIJTDBSA-N |

SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

手性 SMILES |

CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

规范 SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

外观 |

Solid powder |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Dihydrocyclosporin A; Dihydrocyclosporin-A; Dihydrocyclosporin A. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。